ブホルミン塩酸塩

概要

説明

Buformin is a biguanide derivative with antihyperglycemic activity. It delays absorption of glucose from the gastrointestinal tract, increases insulin sensitivity and glucose utilization in peripheral cells, and inhibits hepatic gluconeogenesis. It can also deactivate the glycolytic pathway by suppressing glyceraldehyde 3-phosphate dehydrogenase gene expression, which can lead to lactic acidosis. Biguanides, such as buformin, are reported to inhibit the mitochondrial respiratory complex I by inhibiting ubiquinone reduction and by stimulating reactive oxygen species production via the complex I flavin. Some biguanides, including buformin, can also inhibit the mitochondrial ATP synthase. Buformin has also been examined for antitumor activity due to its ability to disrupt the unfolded protein response transcription program during glucose deprivation, which induces cell death in glucose-deprived tumor cells.

科学的研究の応用

抗糖尿病薬分析

ブホルミン塩酸塩: は、歴史的に経口抗糖尿病薬として使用されてきました。 それは、メトホルミンやフェンホルミンと化学的に関連するビグアニド系に属します . 乳酸アシドーシスを引き起こすリスクが高いことから、ほとんどの国で市場から撤退しましたが、その特性と構造は、特に抗糖尿病薬とその不純物の分析において、科学研究で依然として注目されています .

抗増殖特性

研究により、ブホルミン塩酸塩は抗増殖特性を有することが示されています。それはAMPK活性化剤として作用し、それは細胞の増殖と代謝の調節に関与することが知られている経路です。 この用途は、細胞増殖のメカニズムを理解することが不可欠である癌研究において特に関連しています .

抗癌剤調査

ブホルミン塩酸塩は、抗癌剤としての潜在的な用途について調査されています。研究により、それは癌細胞の増殖と発達を阻害することが示されています。 それは、動物研究において自然発生性の発癌を遅らせ、誘発された発癌を阻害することが観察されています .

化学的に誘導された発癌

化学的に誘導された乳癌の発癌の文脈では、ブホルミン塩酸塩は、ラットの研究において癌の発生率、多発性、および負担を減少させることが示されています。 これは、ブホルミンが癌予防研究において潜在的な役割を果たす可能性を示唆しています .

グルコース欠乏条件

ブホルミン塩酸塩は、グルコース欠乏の条件下でも研究されています。 それは腎臓癌細胞の生存を減少させ、栄養素が制限された条件下での癌細胞の代謝と生存を探求する研究におけるその潜在的な用途を示しています .

ワールブルク効果の破壊

ブホルミンの抗癌活性は、AMPKを活性化し、肝臓のグルコース産生を減らし、mTor経路を阻害することによってワールブルク効果を破壊することに関係すると考えられています。 この用途は、癌細胞における代謝経路を理解し、潜在的に標的とすることを目指した研究において重要です .

作用機序

Target of Action

Buformin hydrochloride primarily targets the AMP-activated protein kinase (AMPK) . AMPK is a sensor that reacts to a lack of energy, which is expressed in an increase in the ratio of AMP/ATP .

Biochemical Pathways

Buformin hydrochloride affects several biochemical pathways. It is associated with the activation of the AMPK signaling pathway . This pathway plays a crucial role in cellular energy homeostasis. It is also involved in the insulin signaling pathway and the adipocytokine signaling pathway , both of which are critical for glucose metabolism and insulin sensitivity.

Pharmacokinetics

After oral administration of 50 mg of buformin to volunteers, almost 90% of the applied quantity was recovered in the urine . The rate constant of elimination was found to be 0.38 per hr . After intravenous injection of about 1 mg/kg buformin-14-C, the initial serum concentration is 0.2-0.4 µg/mL . Serum level and urinary elimination rate are linearly correlated . In humans, after oral administration of 50 mg 14-C-buformin, the maximum serum concentration was 0.26-0.41 µg/mL . The buformin was eliminated with an average half-life of 2 h . About 84% of the dose administered was found excreted unchanged in the urine . The bioavailability of oral buformin and other biguanides is 40%-60% .

Result of Action

The result of buformin’s action is a reduction in basal and postprandial hyperglycemia in diabetics . By increasing insulin sensitivity and glucose uptake into cells, buformin helps to regulate blood glucose levels. It also inhibits the synthesis of glucose by the liver, further contributing to its antihyperglycemic effects .

Action Environment

The action of buformin can be influenced by various environmental factors. For instance, its solubility and stability can be affected by temperature and pH . It is freely soluble in water, methanol, and ethanol, but insoluble in chloroform and ether . Its log octanol-water partition coefficient (log P) is -1.20E+00, and its water solubility is 7.46E+05 mg/L at 25 °C . These properties can influence the drug’s absorption and distribution in the body, thereby affecting its efficacy.

Safety and Hazards

Buformin hydrochloride can be harmful if swallowed or inhaled, and it can cause skin and eye irritation . It’s recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

生化学分析

Biochemical Properties

Buformin hydrochloride plays a significant role in biochemical reactions. It delays the absorption of glucose from the gastrointestinal tract, increases insulin sensitivity and glucose uptake into cells, and inhibits the synthesis of glucose by the liver

Cellular Effects

Buformin hydrochloride has notable effects on various types of cells and cellular processes. It influences cell function by increasing insulin sensitivity and glucose uptake into cells . It also inhibits the synthesis of glucose by the liver

Molecular Mechanism

The molecular mechanism of Buformin hydrochloride involves delaying the absorption of glucose from the gastrointestinal tract, increasing insulin sensitivity and glucose uptake into cells, and inhibiting the synthesis of glucose by the liver

Dosage Effects in Animal Models

The effects of Buformin hydrochloride vary with different dosages in animal models

Metabolic Pathways

Buformin hydrochloride is involved in certain metabolic pathways It interacts with enzymes or cofactors and may have effects on metabolic flux or metabolite levels

Transport and Distribution

Buformin hydrochloride is transported and distributed within cells and tissues It may interact with transporters or binding proteins and may have effects on its localization or accumulation

特性

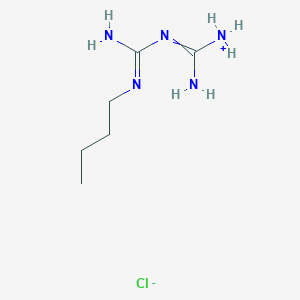

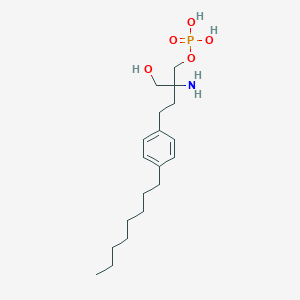

IUPAC Name |

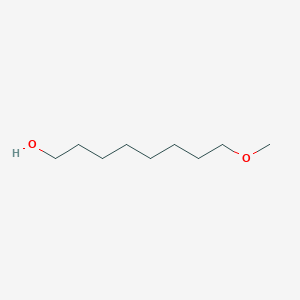

2-butyl-1-(diaminomethylidene)guanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N5.ClH/c1-2-3-4-10-6(9)11-5(7)8;/h2-4H2,1H3,(H6,7,8,9,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKLWSPPIRBIEOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN=C(N)N=C(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50922844 | |

| Record name | N-Butyltriimidodicarbonic diamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50922844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190-53-0, 15537-73-2 | |

| Record name | Buformin hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1190-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidodicarbonimidic diamide, N-butyl-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15537-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Buformin hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015537732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | buformin hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528218 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | buformin hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113665 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Butyltriimidodicarbonic diamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50922844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Buformin hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.973 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-butylbiguanide monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.385 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUFORMIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D947SXO87P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

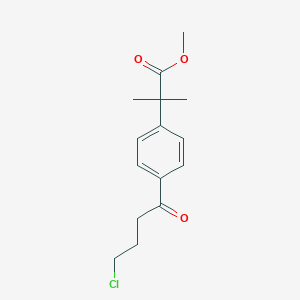

![2-Methyl-2-[[(1,2,2,2-tetrachloroethoxy)carbonyl]oxy]propanoic Acid Methyl Ester](/img/structure/B23668.png)

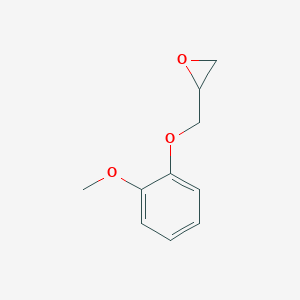

![(3S)-Dihydro-3-[(tetrahydro-2H-pyran-2-YL)oxy]-2(3H)-furanone](/img/structure/B23684.png)